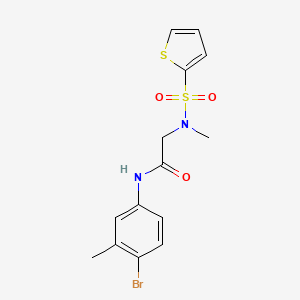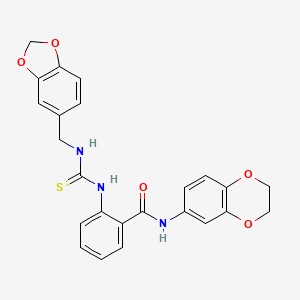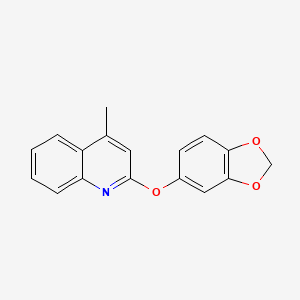
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound features a benzimidazole core substituted with a phenyl group and a propanamide moiety linked to a pyridin-2-ylmethyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the benzimidazole ring.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its benzimidazole core is particularly useful in the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is being explored for its therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including infections and certain types of cancer.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenyl group enhances the compound's ability to penetrate cell membranes, while the propanamide and pyridin-2-ylmethyl groups contribute to its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors that regulate cellular processes.
Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Benzimidazole derivatives: Other benzimidazole-based compounds with varying substituents.
Pyridine derivatives: Compounds containing pyridine rings with different functional groups.
Propanamide derivatives: Similar compounds with propanamide moieties linked to different heterocycles.
Uniqueness: 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple targets and pathways makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(24-16-17-8-6-7-15-23-17)14-13-21-25-19-11-4-5-12-20(19)26(21)18-9-2-1-3-10-18/h1-12,15H,13-14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBLIXHUZIKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)

![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)

![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)

![N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7534477.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7534496.png)
